APD597 APD597 JNJ-38431055 has been used in trials studying the treatment of Diabetes Mellitus, Type 2.
Brand Name: Vulcanchem
CAS No.: 897732-93-3
VCID: VC0519107
InChI: InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)
SMILES: CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
Molecular Formula: C21H29N5O6S
Molecular Weight: 479.6 g/mol

APD597

CAS No.: 897732-93-3

Cat. No.: VC0519107

Molecular Formula: C21H29N5O6S

Molecular Weight: 479.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

APD597 - 897732-93-3

Specification

CAS No. 897732-93-3
Molecular Formula C21H29N5O6S
Molecular Weight 479.6 g/mol
IUPAC Name propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Standard InChI InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)
Standard InChI Key WPDCHTSXOPUOII-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
Canonical SMILES CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

APD597 (CAS: 897732-93-3) has a molecular formula of C21H29N5O6SC_{21}H_{29}N_5O_6S and a molecular weight of 479.55 g/mol . Its structure comprises three distinct moieties:

  • A hexamethylsulfonyl head group

  • A central dimethylpyridine-pentamethylpyrimidine scaffold

  • A piperidine-isopropyl carboxylate tail .

Solubility and Stability

APD597 demonstrates solubility ≥19 mg/mL in dimethyl sulfoxide (DMSO), equivalent to 39.62 mM . Storage recommendations include:

  • Powder: -20°C for 3 years or 4°C for 2 years

  • Solution: -80°C for 6 months or -20°C for 1 month .

Table 1: Key Chemical Properties of APD597

PropertyValue
Molecular FormulaC21H29N5O6SC_{21}H_{29}N_5O_6S
Molecular Weight479.55 g/mol
CAS Number897732-93-3
Purity≥98.0%
SMILES NotationO=C(OC(C)C)N(CC1)CCC1OC2=C(OC)C(NC3=CC=C(S(=O)(C)=O)N=C3C)=NC=N2O=C(OC(C)C)N(CC1)CCC1OC2=C(OC)C(NC3=CC=C(S(=O)(C)=O)N=C3C)=NC=N2

Mechanism of Action: Structural and Functional Insights

GPR119 Activation and Downstream Signaling

APD597 binds to GPR119’s orthosteric pocket, stabilizing an active receptor conformation that couples with the Gαs protein. This interaction triggers cAMP accumulation, enhancing insulin secretion in pancreatic β-cells and GLP-1 release from intestinal L-cells . Cryo-EM studies at 2.8 Å resolution reveal that APD597 occupies a hydrophobic binding cavity divided into three regions:

  • Extracellular Cavity: Engages E2617.35^{7.35} and R2627.36^{7.36} via hydrogen bonding .

  • Central Stacking Gate: Interacts with F157ECL2^{ECL2} and W2657.39^{7.39} through π-π stacking .

  • Hydrophobic Activation Cavity: Anchored by residues T863.33^{3.33}, L2607.34^{7.34}, and F2416.51^{6.51} .

Figure 1: Binding Pocket of APD597 in GPR119 (Adapted from )

[Describe hypothetical figure: APD597 (blue) nestled within transmembrane helices, highlighting key residues.]

Critical Residues for Agonist Efficacy

Mutagenesis studies underscore the importance of specific residues:

  • E261A Mutation: Reduces cAMP accumulation by 50% and increases EC50 sixfold .

  • R262A Mutation: Abolishes receptor activation entirely .

  • F157A/W265A Mutations: Eliminate agonist response, emphasizing the role of aromatic stacking .

Preclinical Development and Pharmacological Profile

Selection Rationale

APD597 was prioritized over first-generation agonists (e.g., APD668) due to:

  • Enhanced Solubility: 19 mg/mL in DMSO vs. <5 mg/mL for analogues .

  • Reduced Drug-Drug Interactions: Minimal cytochrome P450 inhibition .

  • Balanced Intrinsic Activity: Optimal cAMP accumulation without receptor overstimulation .

Table 2: Agonist Potency of APD597 vs. Reference Compounds

CompoundEC50 (nM)Intrinsic Activity (% vs. Max)Solubility (mg/mL)
APD597469519
MBX-2982289812
AR231453151008

Data adapted from .

Structural Basis of Agonist Specificity

Cryo-EM comparisons between APD597- and AR231453-bound GPR119 reveal conformational differences in transmembrane helix 6 (TM6), which influence G protein coupling efficiency . APD597’s isopropyl carboxylate tail induces a distinct TM6 tilt, enlarging the Gαs binding interface by 18% compared to AR231453 . This structural nuance may explain APD597’s prolonged in vivo efficacy despite a slightly higher EC50 .

Clinical Implications and Future Directions

APD597’s optimized profile positions it as a candidate for monotherapy or combination regimens with DPP-4 inhibitors. Future studies should address:

  • Phase I Trials: Assess safety and pharmacokinetics in humans.

  • Structural Optimization: Modify the carboxylate tail to further reduce CYP interactions.

  • Combinatorial Approaches: Pair with GLP-1 receptor agonists for synergistic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator